

FTI-276 Ras CAAX peptidomimetic explanation

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Compound Focus: Fti 276

CAS No.: 170006-72-1

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Molecular Identity and Key Properties

FTI-276 is a synthetic organic compound designed to mimic the C-terminal CAAX motif of Ras proteins (Cys-Val-Ile-Met), which is the recognition site for farnesyltransferase (FTase) [1] [2] [3]. Its prodrug, FTI-277, is a methyl ester derivative created to improve cell permeability [1] [2].

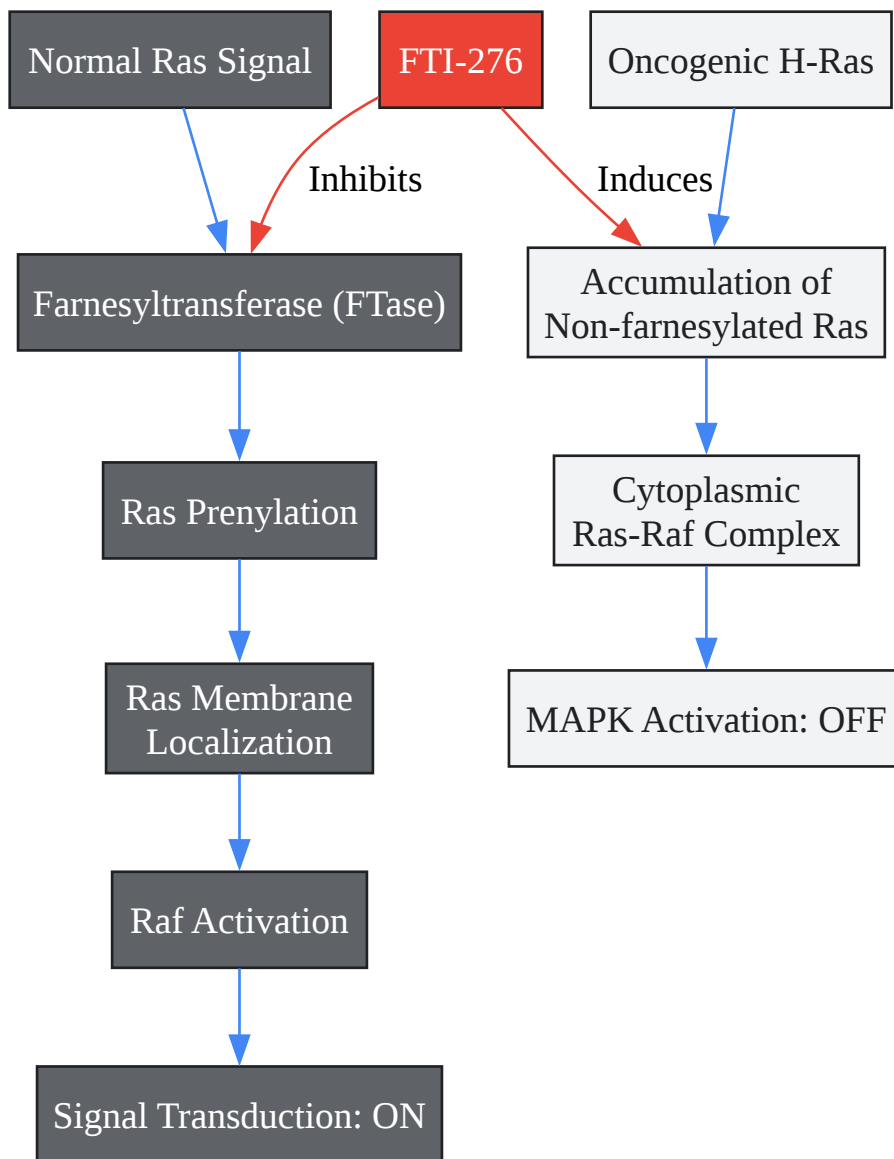
The table below summarizes the core biochemical characteristics of FTI-276:

Property	Description
Mechanism of Action	Inhibits farnesyltransferase (FTase), blocking the farnesylation of Ras proteins [1] [3].
Primary In Vitro IC₅₀	500 pM (against FTase) [1] [3].
Selectivity	Highly selective for FTase over Geranylgeranyltransferase-I (GGTase-I) (IC ₅₀ = 50 nM) [1] [3].
Cell Permeability	Not cell-permeable; requires conversion to the methyl ester prodrug FTI-277 for cellular studies [1] [3].
Competition	Does not compete with ATP [3].

Property	Description
Reversibility	Binds irreversibly [3].
Physical Form	White, hygroscopic solid, supplied as a trifluoroacetate salt [3].
Solubility	Soluble in DMSO (25 mg/mL) [3].

Mechanism of Action and Experimental Evidence

FTI-276 exerts its effects by selectively inhibiting the farnesylation of Ras proteins, which is a critical post-translational modification step. The diagram below illustrates how FTI-276 disrupts the oncogenic Ras signaling pathway.



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FTI-276 inhibits Ras farnesylation, leading to inactive cytoplasmic Ras-Raf complexes and blocked downstream signaling.

Treatment with FTI-277 (the prodrug of FTI-276) in **H-Ras-transformed NIH 3T3 cells** led to several key outcomes [1]:

- **Blocked Membrane Recruitment:** Prevented H-Ras and c-Raf-1 from localizing to the plasma membrane.
- **Cytoplasmic Accumulation:** Induced the buildup of non-farnesylated, inactive H-Ras in the cytoplasm.

- **Inactive Complex Formation:** The cytoplasmic Ras was able to bind Raf, but these complexes were inactive and unable to initiate signaling.
- **Suppressed MAPK Signaling:** Blocked the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key downstream effector.

This mechanism was highly selective for farnesylated Ras (H-Ras), as it did not affect signaling by a geranylgeranylated Ras variant (H-RasGG) or in Raf-transformed cells [1].

Efficacy in Disease Models

FTI-276 has shown therapeutic efficacy in preclinical cancer models, demonstrating its potential as an anti-tumor agent.

Model / Context	Observed Effect	Key Findings
In Vivo: A/J Mouse Lung Adenoma Model [4]	Chemotherapeutic efficacy against established primary lung tumors. - 60% reduction in tumor multiplicity.	
		<ul style="list-style-type: none">• 42% reduction in tumor incidence.• ~58% reduction in tumor volume. In Vivo: Nude Mouse Xenograft Model [3] Blocked growth of human lung carcinoma expressing oncogenic K-Ras. Selectively blocked tumor growth. Viral Infection (RSV Fusion) [5] Highlighted FTI-independent antiviral mechanisms of related FTI Lonafarnib. Demonstrated that some FTIs can have effects beyond Ras/prenylation pathways.

Detailed Experimental Protocols

To help you apply these findings in a research setting, here are summaries of key experimental methodologies from the literature.

Protocol: Assessing Efficacy in a Lung Adenoma Mouse Model [4]

This protocol details the in vivo use of FTI-276 to treat chemically-induced lung tumors.

- **Animal Model:** 4-week-old A/J mice.
- **Tumor Initiation:** A single dose of 100 mg/kg of the carcinogen NNK.
- **Treatment Schedule:** After an 18-week monitoring period, mice were treated for 30 days.
- **Drug Delivery:** FTI-276 was administered via a time-release pellet implanted subcutaneously, designed to deliver a daily dose of 50 mg/kg.
- **Pharmacokinetics:** This delivery method achieved a steady average serum level of 1.68 µg/mL for 30 days.
- **Endpoint Analysis:** Tumor multiplicity (number per mouse), incidence (number of mice with tumors), and volume were measured.

Protocol: Analyzing Ras Signaling Blockade in Cultured Cells [1]

This method outlines how to confirm the specific inhibition of Ras signaling by FTI-277 in cells.

- **Cell Line:** NIH 3T3 cells transformed with oncogenic H-Ras (H-RasF).
- **Treatment:** Cells are treated with FTI-277 (IC₅₀ of ~100 nM for H-Ras processing in whole cells).
- **Key Readouts:**
 - **Ras Localization:** Use immunofluorescence or cell fractionation to demonstrate the loss of Ras from the plasma membrane and its accumulation in the cytoplasm.
 - **Raf Activation:** Assess c-Raf-1 membrane localization and kinase activity.
 - **MAPK Activation:** Measure phosphorylation levels of MAPK proteins (e.g., ERK1/2) via western blot to show pathway inhibition.
- **Critical Controls:** Include cells transformed with a geranylgeranylated Ras variant (H-RasGG) or with oncogenic Raf to confirm the effect is specific to farnesylated Ras signaling.

Research Considerations and Current Context

- **KRAS Inhibition Challenge:** While effective against H-Ras, higher concentrations of FTI-277 were needed to inhibit oncogenic K-Ras4B processing and MAPK activation [1]. Alternative prenylation by GGTase-I can sometimes rescue NRas and KRas localization, limiting the efficacy of FTIs [6].
- **Contemporary Relevance:** Research on CAAX peptides and FTIs remains active, with recent studies exploring **cell-permeable CaaX peptides** as versatile tools to study prenylation and as potential novel inhibitors [6]. The successful development of direct KRAS(G12C) inhibitors has shifted some focus, but indirect targeting via prenylation is still a valid area of investigation [6].

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To cite this document: Smolecule. [FTI-276 Ras CAAX peptidomimetic explanation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548235#fti-276-ras-caax-peptidomimetic-explanation>]

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